9-Bbn-nopol benzyl etheradduct
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Overview
Description
9-Bbn-nopol benzyl ether adduct is an organic compound that serves as a benzyl ether adduct of prostaglandin F2α. This compound is utilized in the preparation of prostaglandin and is known for its unique chemical properties and applications in various fields of scientific research .
Preparation Methods
The synthesis of 9-Bbn-nopol benzyl ether adduct can be achieved through the reaction of α-pinene with alcohols in the presence of catalytic amounts of potassium hydroxide and an acidic catalyst such as pyridine . This method involves heating the reactants in an appropriate solvent, followed by isolation and purification to obtain the target product . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
9-Bbn-nopol benzyl ether adduct undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, often using common reducing agents.
Substitution: Substitution reactions are possible, where specific functional groups are replaced with others under suitable conditions.
Common reagents and conditions used in these reactions include catalytic amounts of potassium hydroxide, pyridine, and appropriate solvents . The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
9-Bbn-nopol benzyl ether adduct has a wide range of scientific research applications, including:
Chemistry: It is used in the synthesis of prostaglandins and other complex organic molecules.
Biology: The compound’s unique properties make it useful in various biological studies and experiments.
Medicine: It plays a role in the development of pharmaceuticals and therapeutic agents.
Industry: The compound is utilized in industrial processes for the production of various chemical products
Mechanism of Action
The mechanism of action of 9-Bbn-nopol benzyl ether adduct involves its interaction with specific molecular targets and pathways. The compound exerts its effects through the formation of adducts with prostaglandin F2α, influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
9-Bbn-nopol benzyl ether adduct can be compared with other similar compounds, such as:
Lithium hydrido (9-BBN-nopol benzyl ether adduct): This compound has similar chemical properties and applications but differs in its specific molecular structure and reactivity.
NB-Enantrane™: Another related compound with comparable uses in scientific research and industry.
The uniqueness of 9-Bbn-nopol benzyl ether adduct lies in its specific chemical structure and the resulting properties that make it suitable for a wide range of applications.
Properties
IUPAC Name |
9-[6,6-dimethyl-2-(2-phenylmethoxyethyl)-3-bicyclo[3.1.1]heptanyl]-9-borabicyclo[3.3.1]nonane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H39BO/c1-26(2)20-16-24(26)23(14-15-28-18-19-8-4-3-5-9-19)25(17-20)27-21-10-6-11-22(27)13-7-12-21/h3-5,8-9,20-25H,6-7,10-18H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTFFBHKQLFFQNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2CCCC1CCC2)C3CC4CC(C3CCOCC5=CC=CC=C5)C4(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H39BO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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